molecular formula C8H12N4O2 B8433628 5-(Azetidin-1-ylmethyl)-1-methyl-3-nitro-1H-pyrazole

5-(Azetidin-1-ylmethyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B8433628
M. Wt: 196.21 g/mol
InChI Key: GRYZKNHWVMBSMQ-UHFFFAOYSA-N
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Description

5-(Azetidin-1-ylmethyl)-1-methyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

5-(azetidin-1-ylmethyl)-1-methyl-3-nitropyrazole

InChI

InChI=1S/C8H12N4O2/c1-10-7(6-11-3-2-4-11)5-8(9-10)12(13)14/h5H,2-4,6H2,1H3

InChI Key

GRYZKNHWVMBSMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN2CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole (436 mg, 1.98 mmol) in tetrahydrofuran (10 mL) was added azetidine (141 mg, 0.17 mL, 2.48 mmol) and diisopropylethyl amine (307 mg, 0.42 mL, 2.38 mmol) drop wise and the resulting mixture was stirred at room temperature for 24 h. The solution was concentrated and the residue dissolved in dichloromethane (50 mL), washed with water (50 mL). The aqueous layer was extracted with methylene chloride (2×50 mL) and the organic phases combined and dried over magnesium sulfate. The resulting mixture was filtered and evaporated and the residue purified by flash chromatography (40 g, 1% to 5% methanol in dichloromethane) to give 5-(azetidin-1-ylmethyl)-1-methyl-3-nitro-1H-pyrazole (349 mg, 90%) as a colorless oil. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.97 (quin, J=6.99 Hz, 2 H) 3.15 (t, J=6.99 Hz, 4 H) 3.59 (s, 2 H) 3.88 (s, 3 H) 6.89 (s, 1 H).
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436 mg
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0.17 mL
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0.42 mL
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reactant
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10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was charged with THF (45 mL), 20 (1.66 g, 7.54 mmol), azetidine (531 mg, 9.31 mmol) and stirred at room temperature for 24 h. After this time the reaction was concentrated to dryness under reduced pressure, and the resulting solid was diluted with a mixture of methylene chloride (15 mL) and 10% aqueous potassium carbonate (15 mL). The aqueous layer was separated and extracted with methylene chloride (2×15 mL). The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford a 99% yield (1.47 g) of 21 as a yellow oil: 1H NMR (300 MHz, CDCl3) δ 6.74 (s, 1H), 3.97 (s, 3H), 3.55 (s, 2H), 3.22 (t, 4H, J=7.2 Hz), 2.10 (pentet, 2H, J=7.2 Hz); MS (ESI+) m/z 197.1 (M+H).
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1.66 g
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531 mg
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45 mL
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Yield
99%

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